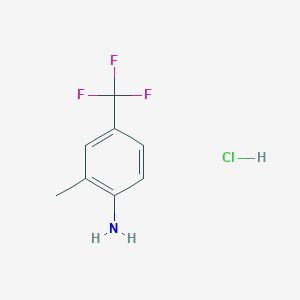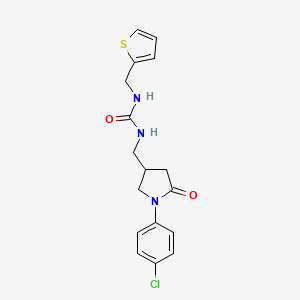
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known for its ability to bind to specific receptors in the body, which makes it a promising candidate for the development of new medications.
Aplicaciones Científicas De Investigación
Anticancer Potential
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea and its derivatives have been explored for their anticancer activities. Research focusing on diaryl ureas, which share structural similarities, indicates significant antiproliferative effects on various cancer cell lines. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate potent inhibitory activities, comparable to known anticancer agents, suggesting potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020). Another study revealed that 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives exhibit significant antiproliferative effects, with certain compounds outperforming positive controls in terms of IC50 values against cancer cell lines, indicating their promise as new antiproliferative agents (Chuanming Zhang et al., 2019).
Enzyme Inhibition and CNS Activity
Compounds related to 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea have been studied for their ability to inhibit enzymes and modulate central nervous system (CNS) activities. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, by optimizing spacer length and testing compounds with greater conformational flexibility, have shown high antiacetylcholinesterase activity, suggesting their utility in addressing diseases associated with cholinergic deficits (J. Vidaluc et al., 1995). Additionally, urea derivatives have been explored for their CNS modulating properties, offering insights into novel anxiolytic and muscle-relaxant compounds, further emphasizing the therapeutic potential of such chemical structures in CNS disorders (C. Rasmussen et al., 1978).
Corrosion Inhibition
The structural framework of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea lends itself to applications beyond biological activity, including corrosion inhibition. Studies have indicated that urea derivatives can serve as effective corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. For example, urea-derived Mannich bases have been identified as potent corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing their potential in protecting metals from corrosion (M. Jeeva et al., 2015).
Anion Receptors and Optoelectronic Applications
Thioamide, urea, and thiourea bridged rhenium(I) complexes, sharing structural motifs with the chemical , have been investigated as luminescent anion receptors. These studies reveal the capacity of such compounds to act as receptors for anions via hydrogen bonding and electrostatic interactions, illustrating their potential in sensor and optoelectronic device applications (M. O. Odago et al., 2011).
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-3-5-14(6-4-13)21-11-12(8-16(21)22)9-19-17(23)20-10-15-2-1-7-24-15/h1-7,12H,8-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLALGRFXNXZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
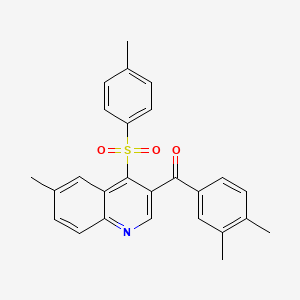
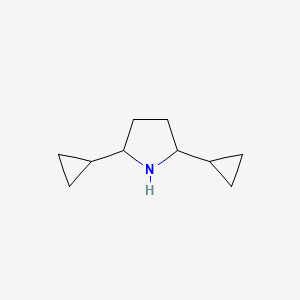
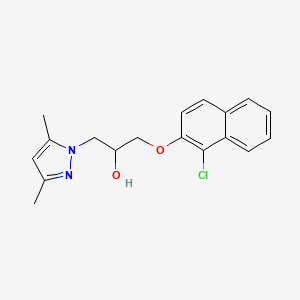
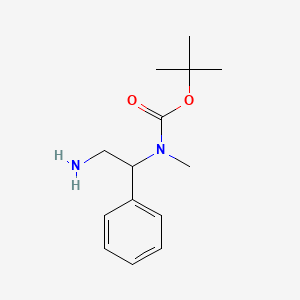
![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)
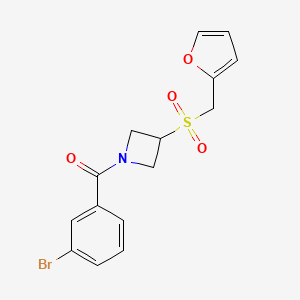

![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)

![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)
